molecular formula C19H17N3O4 B11425531 ethyl 4-[4-(furan-2-yl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate

ethyl 4-[4-(furan-2-yl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate

Cat. No.: B11425531
M. Wt: 351.4 g/mol
InChI Key: FDJADFCTHMNYGS-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrazole ring, and a benzoate ester group

Preparation Methods

The synthesis of ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyrazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

ETHYL 4-[4-(FURAN-2-YL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can be compared with other heterocyclic compounds such as:

This compound stands out due to its unique combination of a furan ring, pyrazole ring, and benzoate ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[4-(furan-2-yl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate

InChI

InChI=1S/C19H17N3O4/c1-3-25-19(24)12-6-8-13(9-7-12)22-17(14-5-4-10-26-14)15-11(2)20-21-16(15)18(22)23/h4-10,17H,3H2,1-2H3,(H,20,21)

InChI Key

FDJADFCTHMNYGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=CO4

Origin of Product

United States

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